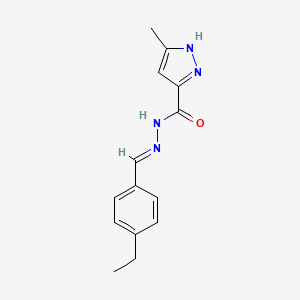

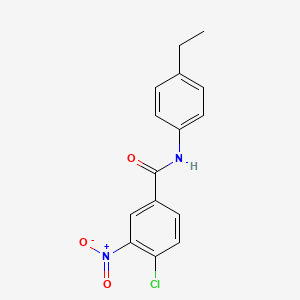

![molecular formula C20H24N4O B5558445 3-(2-甲基苯基)-1-(2,3,5-三甲基吡唑并[1,5-a]嘧啶-7-基)吡咯烷-3-醇](/img/structure/B5558445.png)

3-(2-甲基苯基)-1-(2,3,5-三甲基吡唑并[1,5-a]嘧啶-7-基)吡咯烷-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential in drug development. This specific compound incorporates structural motifs from both pyrrolidine and pyrazolopyrimidine, suggesting a complex synthesis and a multifaceted profile in terms of chemical reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions, functionalization of side chains, and introduction of specific substituents to achieve the desired chemical structure and biological activity. For instance, synthesis approaches for similar compounds have involved reactions between β-enaminones and NH-3-aminopyrazoles, followed by formylation processes to introduce additional functional groups (Castillo, Tigreros, & Portilla, 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated through techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis. These methods provide insights into the regioselectivity of the reactions involved in their synthesis and the configuration of the substituents around the pyrazolopyrimidine core. The precise arrangement of substituents significantly affects the compound's chemical properties and biological activity (Jiu-fu et al., 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives engage in various chemical reactions, reflecting their rich chemical reactivity. For example, they can undergo cyclocondensation reactions with β-enaminones or react with aldehydes and aryldiazonium chlorides to afford novel functionalized structures. These reactions enable the synthesis of compounds with potential fluorescence or biological activity, leveraging the pyrazolopyrimidine scaffold's ability to interact with different chemical entities (Lahmidi et al., 2019).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, can be influenced by the nature and position of substituents on the core structure. These properties are critical for determining the compound's suitability for further development as a pharmaceutical agent, including its formulation and delivery (Portilla et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are pivotal for the compound's potential application in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core structure allows for a high degree of customization through substitution, enabling the design of compounds with specific pharmacological activities. The introduction of various functional groups can significantly alter the compound's biological activity profile, providing a versatile platform for drug discovery (Aggarwal et al., 2014).

科学研究应用

神经退行性和神经精神疾病的磷酸二酯酶 1 抑制剂

吡唑并[1,5-a]嘧啶衍生物已被确认为磷酸二酯酶 1 (PDE1) 的有效且选择性抑制剂,可用于治疗与神经退行性和神经精神疾病相关的认知障碍。这些化合物对 PDE1 表现出皮摩尔级的抑制效力,在体内显示出良好的疗效。研究表明它们在治疗与精神分裂症和阿尔茨海默病等疾病相关的认知缺陷方面具有潜在应用 (Li et al., 2016)。

在抗菌和抗肿瘤活性中的合成和应用

研究探索了吡唑并[1,5-a]嘧啶及其衍生物的有效合成,由于其抗代谢物特性和抗锥虫活性,它们具有药学意义。这些化合物因其潜在的抗菌和抗肿瘤活性而被开发,表明它们在医学和药物研究中具有广泛的应用 (Abdelriheem et al., 2017)。

抗癌和抗 5-脂氧合酶剂

吡唑并[1,5-a]嘧啶衍生物已被合成并评估为抗癌和抗 5-脂氧合酶剂,突出了它们在开发癌症治疗新治疗剂方面的潜力。这些研究表明吡唑并[1,5-a]嘧啶衍生物在针对各种健康状况的药物开发中的多功能性 (Rahmouni et al., 2016)。

生物和环境检测的荧光探针

吡唑并[1,5-a]嘧啶已被用于合成新型功能性荧光团,展示了它们在开发荧光探针以检测生物或环境相关物种中的应用。这些化合物表现出显着的荧光强度和量子产率,使其适用于各种分析和诊断应用 (Castillo et al., 2018)。

属性

IUPAC Name |

3-(2-methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-13-7-5-6-8-17(13)20(25)9-10-23(12-20)18-11-14(2)21-19-15(3)16(4)22-24(18)19/h5-8,11,25H,9-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKFKFBSSNKEQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCN(C2)C3=CC(=NC4=C(C(=NN34)C)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)

![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)

![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)

![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)